
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is an organometallic compound with the chemical formula ([ (C_{10}H_{15})RuCl_{2}]_n). It is a polymeric complex where ruthenium is coordinated with two chlorine atoms and a pentamethylcyclopentadienyl ligand. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is typically synthesized by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene in refluxing ethanol. The reaction proceeds as follows:
[ 2 C_{5}Me_{5}H + 2 RuCl_{3} \cdot 3H_{2}O \rightarrow [ (C_{5}Me_{5})RuCl_{2}]2 + 2 HCl + 6 H{2}O ]
This reaction yields the desired polymer along with hydrochloric acid and water as by-products .
Industrial Production Methods
In industrial settings, the production of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in high and ultra-high purity forms to meet the requirements of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: The chlorine ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include cyclic dienes, diphenylphosphinoalkanes, and reducing agents like zinc or methoxide. The reactions are typically carried out under reflux conditions in solvents like ethanol or ether .
Major Products Formed
The major products formed from these reactions include diamagnetic ruthenium(II) complexes, such as ([CpRuCl(diene)]) or ([CpRuCl(dipos)]), where (Cp*) represents the pentamethylcyclopentadienyl ligand .
Wissenschaftliche Forschungsanwendungen
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer has a wide range of scientific research applications, including:
Material Science: The compound is used in the synthesis of advanced materials, such as thin films and coatings.
Pharmaceuticals: It is employed in the development of new pharmaceutical compounds and drug delivery systems.
Industrial Chemistry: The compound is used in industrial processes for the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, allowing it to participate in catalytic cycles. The chlorine ligands can be substituted or removed, facilitating various chemical transformations. The compound’s catalytic activity is attributed to the ability of ruthenium to undergo redox changes and coordinate with different ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: This compound is similar in structure and also used as a catalyst in various reactions.
Pentamethylcyclopentadienylruthenium(III) chloride polymer: Another similar compound with slight variations in its chemical structure and applications.
Uniqueness
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is unique due to its high catalytic activity and stability. The presence of the pentamethylcyclopentadienyl ligand enhances its reactivity and allows for a wide range of applications in catalysis and material science .
Eigenschaften
Molekularformel |
C20H30Cl4Ru2 |
|---|---|
Molekulargewicht |
614.4 g/mol |
InChI |
InChI=1S/2C10H15.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
VDXZXHGAMPUNED-UHFFFAOYSA-J |
Kanonische SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



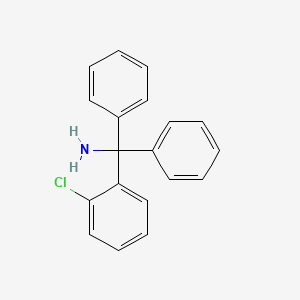
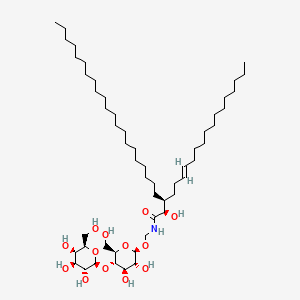
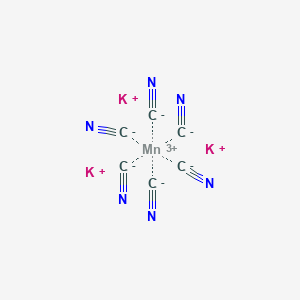
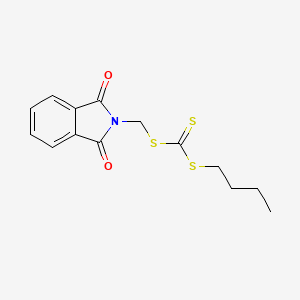
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
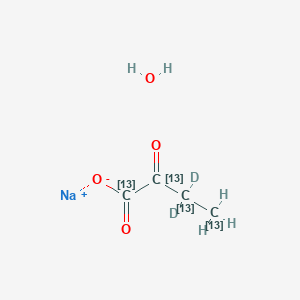
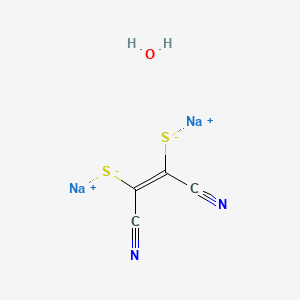
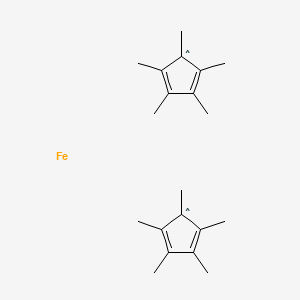
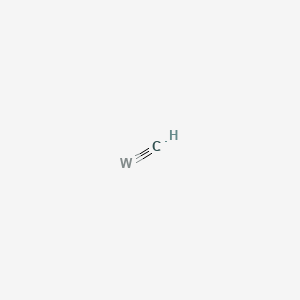
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)


